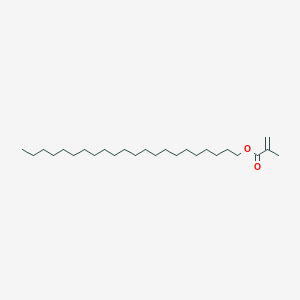

二十二烷基甲基丙烯酸酯

描述

Docosyl methacrylate is a type of methacrylate polymer that is synthesized through emulsion polymerization. It is a derivative of methyl methacrylate (MMA), which is known for its applications in creating polymers with desirable properties such as transparency and resistance to impact. Docosyl methacrylate, in particular, is characterized by its long carbon chain, which can influence its physical properties and behavior in solutions .

Synthesis Analysis

The synthesis of poly(n-docosyl methacrylate) involves emulsion polymerization, a process where monomer droplets are dispersed in water with the help of surfactants and then polymerized. This method is advantageous for producing polymers with high molecular weights and is commonly used for synthesizing various types of methacrylate polymers .

Molecular Structure Analysis

The molecular structure of poly(n-docosyl methacrylate) is significant due to its long n-docosyl side chain. This structure can affect the polymer's solubility and interaction with solvents. Light scattering studies have been conducted to understand the molecular weight and dimensions of the polymer in different solvents and temperatures, providing insights into its molecular behavior in solution .

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions specific to docosyl methacrylate, they do mention the behavior of methyl methacrylate (MMA) in the context of copolymerization with diethyl(methacryloyloxymethyl)phosphonate (DEMMP). In such copolymers, the presence of methacrylic acid units formed during the degradation process can lead to the formation of anhydride links, which may influence the stability and degradation of the polymer. These reactions are crucial for understanding the flame retardance and thermal stability of MMA-based polymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of poly(n-docosyl methacrylate) are explored through light scattering measurements, which provide data on molecular weight, dimensions, and second virial coefficients. These properties are essential for understanding the behavior of the polymer in various conditions and can be compared to other methacrylate polymers to determine its unique characteristics. The study found no evidence of association in solution, indicating that the polymer does not form aggregates under the conditions tested .

科学研究应用

-

Environmentally Friendly Atom Transfer Radical Polymerization

- Field : Polymer Chemistry

- Application : This technique is used for the preparation of well-defined polymers with controllable molecular weights, narrow molecular weight distributions, specific macromolecular architectures, and precisely designed functionalities .

- Method : The process usually involves a transition-metal complex as a catalyst. The most commonly used copper complex catalyst is usually biologically toxic and environmentally unsafe, so interest has been focused on iron complex, enzyme, and metal-free catalysts owing to their low toxicity, inexpensive cost, commercial availability, and environmental friendliness .

- Results : The development of iron catalyst used in normal, reverse, AGET, ICAR, GAMA, and SARA ATRP, enzyme as well as metal-free catalyst mediated ATRP in the point of view of catalytic activity, initiation efficiency, and polymerization controllability .

-

Separation of Limonene and Linalool Mixture

- Field : Polymer Research

- Application : Poly (dodecyl methacrylate-co–N-isopropylacrylamide) gels were used to separate limonene and linalool mixtures with different fractions .

- Method : These gels were prepared with and without a pore former (PEG) in ethanol at 70 °C by free radical cross-linking polymerization method .

- Results : The selectivity values were higher than 1 for each gel synthesized with PEG and without PEG. In equilibrium, selectivity values of gels synthesized without PEG in 90/10, 80/20, and 70/30 limonene and linalool binary mixtures were calculated as 1.1, 1.9, and 2.1, respectively .

-

Photopolymerization of Methacrylate Cellulose Acetate Derivatives

- Field : Polymer Chemistry

- Application : This research focuses on the photopolymerization of new methacrylate cellulose acetate derivatives. These photocrosslinked networks are of particular interest in the design of materials with targeted characteristics .

- Method : Photopolymerizable urethane–methacrylate sequences were attached to free hydroxyl units of cellulose acetate chains in various proportions. The methacrylate-functionalized cellulose acetate derivatives were mixed with low molecular weight dimethacrylate derivatives, and the influence of UV-curable composition on the photopolymerization parameters was studied .

- Results : The addition of dimethacrylate comonomers augmented the polymerization rates and conversion degrees, leading to polymer networks with various microstructures .

-

Synthesis of Molecular Brushes

- Field : Polymer Research

- Application : This research involves the synthesis of molecular brushes based on copolymers of alkoxy oligo (ethylene glycol) methacrylates and dodecyl (meth)acrylate .

- Method : These molecular brushes were synthesized via conventional radical polymerization in toluene .

- Results : Compositionally homogeneous copolymers with a narrow molecular weight distribution were formed .

-

Polymerization-Induced Self-Assembly (PISA)

- Field : Polymer Science

- Application : PISA is a technique for producing colloidal dispersions of block copolymer particles with desired morphologies .

- Method : PISA can be carried out in various media, over a wide range of temperatures, and using different mechanisms .

- Results : This method enables the production of biodegradable objects and particles with various functionalities .

-

Photopolymerization of Methacrylate Cellulose Acetate Derivatives

- Field : Polymer Chemistry

- Application : This research focuses on the photopolymerization of new methacrylate cellulose acetate derivatives. These photocrosslinked networks are of particular interest in the design of materials with targeted characteristics .

- Method : Photopolymerizable urethane–methacrylate sequences were attached to free hydroxyl units of cellulose acetate chains in various proportions. The methacrylate-functionalized cellulose acetate derivatives were mixed with low molecular weight dimethacrylate derivatives, and the influence of UV-curable composition on the photopolymerization parameters was studied .

- Results : The addition of dimethacrylate comonomers augmented the polymerization rates and conversion degrees, leading to polymer networks with various microstructures .

-

Molecular Brushes Based on Copolymers of Alkoxy Oligo (Ethylene Glycol) Methacrylates and Dodecyl (Meth)acrylate

- Field : Polymer Research

- Application : This research involves the synthesis of molecular brushes based on copolymers of alkoxy oligo (ethylene glycol) methacrylates and dodecyl (meth)acrylate .

- Method : These molecular brushes were synthesized via conventional radical polymerization in toluene .

- Results : Compositionally homogeneous copolymers with a narrow molecular weight distribution were formed .

-

Polymerization-Induced Self-Assembly (PISA)

- Field : Polymer Science

- Application : PISA is a technique for producing colloidal dispersions of block copolymer particles with desired morphologies .

- Method : PISA can be carried out in various media, over a wide range of temperatures, and using different mechanisms .

- Results : This method enables the production of biodegradable objects and particles with various functionalities .

安全和危害

未来方向

Future research could focus on broadening the applicability of Docosyl methacrylate. For example, the synthesis of polymers with controlled architecture via reverse ATRP using AIBN/FeCl3/bpy catalytic system . Additionally, the use of Docosyl methacrylate in the production of pour point depressants, particle stabilizers, textile and metal coating, self-assembling amphiphilic polymers, and amphoteric polymers as protective colloids could be explored .

属性

IUPAC Name |

docosyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28-26(27)25(2)3/h2,4-24H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDWICPYKQMQSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27252-90-0 | |

| Record name | 2-Propenoic acid, 2-methyl-, docosyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27252-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20884925 | |

| Record name | 2-Propenoic acid, 2-methyl-, docosyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | 2-Propenoic acid, 2-methyl-, docosyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Docosyl methacrylate | |

CAS RN |

16669-27-5 | |

| Record name | Behenyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16669-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, docosyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016669275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, docosyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, docosyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docosyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

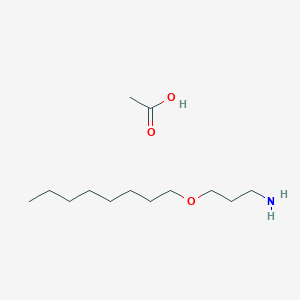

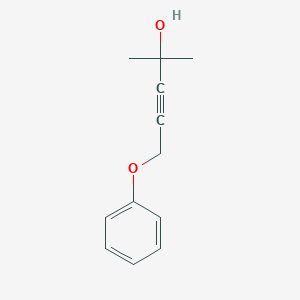

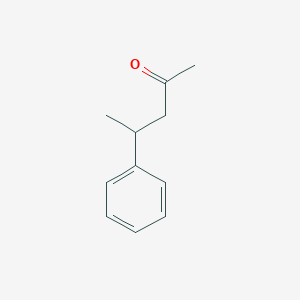

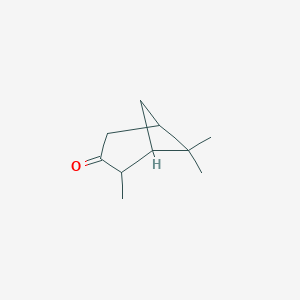

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

acetic acid](/img/structure/B99544.png)